(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure with a hydroxy group instead of a methoxy group.
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one: Contains a chlorine atom in place of the methoxy group.
Uniqueness
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
MGAHWEWWFYOBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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